molecular formula C14H23NO6 B6223313 4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2763776-12-9

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No. B6223313
CAS RN: 2763776-12-9
M. Wt: 301.3
InChI Key:
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Description

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid (TBCA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the azaspirocyclic family of compounds and is used as a chiral building block in the synthesis of various compounds. TBCA has been used in the synthesis of biologically active compounds, such as peptides, peptidomimetics, and other small molecules, as well as in the development of new drugs.

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and other small molecules. It has also been used in the development of new drugs. For example, it has been used in the synthesis of a novel non-steroidal anti-inflammatory drug (NSAID) and in the synthesis of a novel anti-cancer drug. Additionally, it has been used in the synthesis of a novel antifungal agent.

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid is not well understood. However, it is believed to act as a chiral building block in the synthesis of various compounds. It is thought to interact with other molecules to form a chiral center, which in turn can be used to synthesize various compounds with different properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid are not well understood. However, it is believed to have some effects on the body. For example, it has been shown to bind to certain proteins and receptors in the body, which may lead to a variety of effects. Additionally, it may have some effects on the metabolism of certain compounds, such as lipids.

Advantages and Limitations for Lab Experiments

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a chiral building block, which makes it useful for the synthesis of various compounds. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in aqueous solutions, and it is not very stable in the presence of light or heat.

Future Directions

The potential future directions for 4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid are numerous. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used in the synthesis of new compounds with different properties, such as drugs and other biologically active compounds. Finally, it could be used in the development of new technologies, such as drug delivery systems.

Synthesis Methods

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid can be synthesized from commercially available starting materials. It can be synthesized from either 2-chloro-4-methylpentane or 2-chloro-4-methoxybutane. The synthesis involves the reaction of the starting material with tert-butyl bromoacetate, followed by a condensation reaction with 1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid. The reaction is catalyzed by a base, such as potassium carbonate, and can be carried out at room temperature. The product is then purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-amino-1,9-dioxa-4-azaspiro[5.5]undecane", "tert-butyl chloroformate", "triethylamine", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium bicarbonate", "methanol", "chloroacetic acid" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine in diethyl ether", "Formation of the spirocyclic ring system by reaction with chloroacetic acid and sodium bicarbonate in methanol", "Deprotection of the amine group with hydrochloric acid", "Acetylation of the amine group with acetic anhydride and sodium acetate in acetic acid", "Introduction of the carboxylic acid group by hydrolysis with sodium hydroxide" ] }

CAS RN

2763776-12-9

Product Name

4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid

Molecular Formula

C14H23NO6

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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